molecular formula C14H24Cl2N2O2 B3169804 [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride CAS No. 93808-11-8

[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride

Cat. No.: B3169804
CAS No.: 93808-11-8
M. Wt: 323.3 g/mol
InChI Key: WEJPEAROGPMASU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound with the CAS Number: 493-49-2 . It has a molecular weight of 207.23 . Another related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, has the CAS Number: 20232-39-7 and a molecular weight of 227.69 .


Molecular Structure Analysis

The InChI code for 6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is 1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo .


Physical and Chemical Properties Analysis

6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a solid substance stored at room temperature in an inert atmosphere .

Scientific Research Applications

Isoquinoline Derivatives in Pharmacological Research

Isoquinoline derivatives, such as the one mentioned, are extensively studied for their pharmacological implications. These compounds are integral in exploring treatments for neurodegenerative diseases, cancer, infectious diseases, and as agents in drug repurposing strategies.

  • Neuroprotective and Antidepressant-Like Activity : Isoquinoline derivatives have been identified for their neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. Their ability to modulate monoaminergic systems and inhibit monoamine oxidase (MAO) presents potential therapeutic effects in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).

  • Anticancer Adjuvant Properties : The exploration of aminoquinolines, a class related to isoquinolines, as anticancer adjuvants is noteworthy. These compounds exhibit mechanisms such as cell cycle arrest, histone acetylation, and inhibition of key proliferative signaling pathways, suggesting their potential as adjuvants in cancer therapy. Their role in enhancing the effects of traditional chemotherapy through lysosomal-mediated cytotoxicity provides a basis for repurposing existing drugs for oncological applications (Ferreira et al., 2021).

  • Hepatoprotective Effects : The hepatoprotective effects of certain isoquinoline derivatives have been demonstrated in experimental models, showcasing their potential in treating liver diseases. These effects include the mitigation of liver lesions induced by toxins, emphasizing the therapeutic potential of isoquinoline compounds in liver health and disease management (Féher et al., 1984).

  • Antioxidant Properties : The antioxidant capabilities of isoquinoline derivatives also play a significant role in their pharmacological applications. These properties are crucial in combating oxidative stress, a common pathway implicated in the pathogenesis of various chronic diseases, including neurodegenerative and cardiovascular diseases. The exploration of these compounds as antioxidants contributes to a broader understanding of their therapeutic potential in preventing and treating oxidative stress-related conditions.

Safety and Hazards

The safety information for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride indicates that it has the hazard classification of Acute Tox. 4 Oral . The precautionary statements include P264 - P270 - P301 + P312 - P501 .

Properties

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2;;/h8-9H,3-7,10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPEAROGPMASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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